molecular formula C20H33N3O3 B14040566 N-Cyclohexyl-N'-(2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)urea CAS No. 50903-17-8

N-Cyclohexyl-N'-(2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)urea

Cat. No.: B14040566
CAS No.: 50903-17-8
M. Wt: 363.5 g/mol
InChI Key: NRZOEGNSTSNSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

50903-17-8

Molecular Formula

C20H33N3O3

Molecular Weight

363.5 g/mol

IUPAC Name

1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea

InChI

InChI=1S/C20H33N3O3/c1-20(2,3)21-13-16(24)14-26-18-12-8-7-11-17(18)23-19(25)22-15-9-5-4-6-10-15/h7-8,11-12,15-16,21,24H,4-6,9-10,13-14H2,1-3H3,(H2,22,23,25)

InChI Key

NRZOEGNSTSNSPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1NC(=O)NC2CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 3-(tert-butyl amino)-2-hydroxypropoxy benzene. This intermediate is then reacted with cyclohexyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction can yield various amine derivatives.

Scientific Research Applications

1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(3-(tert-butyl amino)-2-hydroxypropoxy)phenyl)-3-cyclohexylurea involves its interaction with specific molecular targets. The tert-butyl amino group and hydroxypropoxy group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-Cyclohexyl-N'-[4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]urea
  • Synonyms: Talinolol, Cordanum, AG00EBM9
  • CAS Number : 57460-41-0
  • Molecular Formula : C₂₀H₃₃N₃O₃
  • Molecular Weight : 363.5 g/mol
  • Structure: Features a urea core substituted with a cyclohexyl group and a 4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl moiety.

Pharmacological Role: Talinolol is a selective β₁-adrenergic receptor blocker used in cardiovascular research. Its mechanism involves competitive antagonism of catecholamine binding to β₁-ARs, reducing heart rate and blood pressure .

Physicochemical Properties :

  • Physical State : Solid, odorless .
  • Melting Point : 160–162°C .
  • Solubility: ≤10 mg/mL in ethanol; 15 mg/mL in DMSO; 30 mg/mL in DMF .

Comparison with Structural Analogues

1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea

  • CAS : 401587-78-8 .
  • Molecular Formula : C₁₅H₂₀FN₂O.
  • Key Differences: Replaces the 2-hydroxypropoxy-phenyl group with a 4-fluorophenethyl chain. Lacks the tert-butylamino group critical for β₁-AR binding.
  • Applications : Used in laboratory chemical synthesis.
  • Safety Data: Limited hazard information; structural simplicity suggests lower toxicity than Talinolol .

1-Cyclohexyl-3-(2-hydroxyphenyl)urea

  • CAS : 2656-23-7 .
  • Molecular Formula : C₁₃H₁₈N₂O₂.
  • Key Differences :
    • Substitutes the hydroxypropoxy chain with a simple 2-hydroxyphenyl group.
    • Reduced molecular weight (234.29 g/mol) and lipophilicity.
  • Applications : Intermediate in organic synthesis.
  • Pharmacology: Lacks β-blocker activity due to absence of the hydroxypropoxy-tert-butylamino motif .

Celiprolol

  • CAS : 56980-93-9 .
  • Molecular Formula : C₂₀H₃₃N₃O₄.
  • Key Differences: Contains a diethylurea group and acetylated phenyl ring. Molecular weight (379.5 g/mol) slightly higher than Talinolol.
  • Pharmacology: Dual β₁-antagonist and β₂-agonist activity, unlike Talinolol’s selective β₁-blockade .

Functional Analogues: Aryloxypropanolamines

CGP 12177 and LY 362884

  • Key Features :
    • Share the 2-hydroxypropoxy backbone but lack the urea group .
    • Exhibit biphasic β₁-AR activity: antagonists at low concentrations and partial agonists at higher doses.
  • Mechanistic Contrast: Unlike Talinolol, these compounds activate a distinct β₁-AR conformation resistant to traditional β-blockers .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents β₁-AR Activity Toxicity Profile
Talinolol C₂₀H₃₃N₃O₃ 363.5 Cyclohexyl, tert-butylamino, hydroxypropoxy Selective antagonist H302, H315, H319, H335
1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea C₁₅H₂₀FN₂O 278.3 4-fluorophenethyl Not reported Limited data
Celiprolol C₂₀H₃₃N₃O₄ 379.5 Diethylurea, acetylphenyl Dual β₁-antagonist/β₂-agonist Not provided
CGP 12177 C₁₅H₂₃N₃O₂ 277.4 Aryloxypropanolamine Biphasic β₁-AR modulation Not applicable (research compound)

Research Findings and Mechanistic Insights

  • Talinolol vs. Aryloxypropanolamines: Talinolol’s urea group prevents partial agonist activity seen in CGP 12177, making it a pure antagonist .
  • Selectivity: The tert-butylamino and hydroxypropoxy groups in Talinolol enhance β₁-AR selectivity over β₂-AR, unlike non-selective blockers like propranolol .
  • Metabolic Stability: Talinolol’s cyclohexyl group may improve metabolic stability compared to simpler arylurea derivatives .

Regulatory and Environmental Considerations

  • Environmental Impact: No ecotoxicity data available; recommended disposal via licensed waste management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.